molecular formula C14H11ClN2O4 B11046381 2-chloro-N-(2-hydroxy-5-methylphenyl)-4-nitrobenzamide

2-chloro-N-(2-hydroxy-5-methylphenyl)-4-nitrobenzamide

Cat. No.: B11046381
M. Wt: 306.70 g/mol
InChI Key: NLWBIUPRLGSPFY-UHFFFAOYSA-N
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Description

2-CHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-4-NITROBENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-4-NITROBENZAMIDE typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Hydroxylation: The nitrated product is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide, to introduce the hydroxy group at the 2-position.

    Methylation: The hydroxylated product is methylated using a methylating agent, such as methyl iodide, to introduce the methyl group at the 5-position.

    Amidation: Finally, the intermediate product is reacted with 2-hydroxy-5-methylphenylamine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of 2-CHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-4-NITROBENZAMIDE may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of corresponding quinones and carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

2-CHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-4-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s binding affinity and specificity. The hydroxy and methyl groups contribute to the compound’s overall stability and solubility, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N~1~-(2-HYDROXY-4-METHYLPHENYL)-4-NITROBENZAMIDE
  • 2-CHLORO-N~1~-(2-HYDROXY-5-ETHYLPHENYL)-4-NITROBENZAMIDE
  • 2-CHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-3-NITROBENZAMIDE

Uniqueness

2-CHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-4-NITROBENZAMIDE is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro, hydroxy, methyl, and nitro groups in this particular arrangement provides distinct properties that may not be present in similar compounds.

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

2-chloro-N-(2-hydroxy-5-methylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-8-2-5-13(18)12(6-8)16-14(19)10-4-3-9(17(20)21)7-11(10)15/h2-7,18H,1H3,(H,16,19)

InChI Key

NLWBIUPRLGSPFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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